molecular formula C16H18FNO3S B4426858 1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide

1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Cat. No. B4426858
M. Wt: 323.4 g/mol
InChI Key: OMXYHJJNWNQNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, and its overexpression is associated with various types of cancer. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a promising therapeutic agent for cancer treatment.

Mechanism of Action

1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. By targeting BCL-2, this compound induces a mitochondrial pathway of apoptosis, leading to the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical and clinical studies. However, this compound may also have off-target effects, as BCL-2 is involved in various physiological processes, including regulation of mitochondrial function and calcium homeostasis.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide is a highly selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, this compound may not be effective in all types of cancer, as some cancer cells may rely on other anti-apoptotic proteins for survival. Additionally, this compound may have off-target effects, which should be carefully considered in experimental design.

Future Directions

1. Combination therapy: 1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide has shown efficacy in combination with other cancer therapeutics, such as venetoclax and rituximab. Further studies are needed to optimize combination therapy regimens and identify potential biomarkers for patient selection.
2. Resistance mechanisms: Resistance to this compound has been reported in some cancer cells, highlighting the need to understand the underlying mechanisms and develop strategies to overcome resistance.
3. Targeting other anti-apoptotic proteins: In addition to BCL-2, other anti-apoptotic proteins, such as BCL-XL and MCL-1, are also involved in cancer cell survival. Developing inhibitors that target multiple anti-apoptotic proteins may improve efficacy and overcome resistance.
4. Clinical applications: this compound has shown promising results in clinical trials, but further studies are needed to determine its efficacy and safety in larger patient populations and in combination with other cancer therapeutics.

Scientific Research Applications

1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that this compound induces apoptosis in a variety of cancer cell lines, including acute lymphoblastic leukemia, chronic lymphocytic leukemia, and non-Hodgkin lymphoma. Clinical trials have also demonstrated promising results, with this compound showing efficacy in the treatment of relapsed or refractory chronic lymphocytic leukemia and acute myeloid leukemia.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-18(11-13-7-9-15(21-2)10-8-13)22(19,20)12-14-5-3-4-6-16(14)17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXYHJJNWNQNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide
Reactant of Route 6
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.